molecular formula C16H24N2O2 B2795837 tert-butyl N-(4-phenylpiperidin-4-yl)carbamate CAS No. 178914-47-1

tert-butyl N-(4-phenylpiperidin-4-yl)carbamate

Cat. No. B2795837
M. Wt: 276.38
InChI Key: ZPGFRFRXRVLSMF-UHFFFAOYSA-N
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Description

“tert-butyl N-(4-phenylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 887589-58-4 . It has a molecular weight of 276.38 . The compound is typically in powder form .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 408.5±45.0 °C and a predicted density of 1.08±0.1 g/cm3 . The pKa is predicted to be 12.04±0.20 .

Scientific Research Applications

  • Organic Thin-Film Transistors

    • Field : Material Science
    • Application : The tert-butyl group is used in the design and synthesis of materials based on terpolymer structures for organic thin-film transistor (OTFT) device applications .
    • Method : The polymers are obtained by polymerization of three monomers relying on the Stille coupling reaction .
    • Results : The materials with a certain ratio of components showed the highest electron mobility, up to 0.69 cm²/Vs .
  • Polyimides

    • Field : Polymer Chemistry
    • Application : A novel diamine was synthesized from 2-tert-butylaniline and 4,4’-oxydiphenol through iodination, acetyl protection, coupling reaction, and deacetylation protection . This diamine was then used to obtain polyimides (PIs) by one-pot polycondensation with several commercial aromatic dianhydrides .
    • Method : The synthesis involved iodination, acetyl protection, coupling reaction, and deacetylation protection .
    • Results : The resulting PIs exhibited enhanced solubility in organic solvents at room temperature. They formed transparent, tough, and flexible films by solution-casting .
  • Synthesis of N-Heterocyclic Amines

    • Field : Organic Chemistry
    • Application : An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported . This compound can be a key synthetic intermediate of other valuable pyrazole derivatives .
    • Method : The synthesis involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
    • Results : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate . The structure of the synthesized N-heterocyclic amine was fully characterized .
  • Thermo-Sensitive Terpolymer Hydrogels

    • Field : Polymer Chemistry
    • Application : Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) were successfully photopolymerised and characterised . These hydrogels could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices .
    • Method : The hydrogels were obtained by photopolymerisation of the three monomers .
    • Results : The hydrogels exhibited a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased . Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties .
  • Nitration of Organic Compounds

    • Field : Organic Chemistry
    • Application : Tert-Butyl Nitrite (TBN) has been used in the nitration of alkane, alkene, alkyne, and aromatic compounds . This process is important in the synthesis of nitro compounds, which are key intermediates in the production of a wide range of chemicals .
    • Method : The nitration process involves the reaction of the organic compound with TBN, which acts as a source of nitro (NO2) groups .
    • Results : The nitration reactions using TBN have been reported to proceed efficiently, providing the nitro compounds in good yields .
  • Removal of Methyl tert-butyl Ether (MTBE) from Environment

    • Field : Environmental Science
    • Application : The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance . Therefore, the development of technology for MTBE removal has become a priority .
    • Method : Various methods have been explored for the removal of MTBE from the environment, including adsorption and oxidation processes .
    • Results : These methods have shown promise in reducing the levels of MTBE in the environment .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-(4-phenylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-16(9-11-17-12-10-16)13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGFRFRXRVLSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4-phenylpiperidin-4-yl)carbamate

Citations

For This Compound
2
Citations
A Fulp, K Bortoff, H Seltzman, Y Zhang… - Journal of medicinal …, 2012 - ACS Publications
Antagonists of cannabinoid receptor 1 (CB1) have potential for the treatment of several diseases such as obesity, liver disease, and diabetes. Recently, development of several CB1 …
Number of citations: 68 pubs.acs.org
A Fulp, K Bortoff, Y Zhang, H Seltzman… - Journal of medicinal …, 2012 - ACS Publications
Cannabinoid receptor 1 (CB1) antagonists are potentially useful for the treatment of several diseases. However, clinical development of several CB1 antagonists was halted due to …
Number of citations: 34 pubs.acs.org

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